molecular formula C11H12N2O2S B2598781 7-Ethylquinoline-8-sulfonamide CAS No. 2219379-24-3

7-Ethylquinoline-8-sulfonamide

Cat. No.: B2598781
CAS No.: 2219379-24-3
M. Wt: 236.29
InChI Key: FSRSJVHJAMHORO-UHFFFAOYSA-N
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Description

7-Ethylquinoline-8-sulfonamide is a chemical compound with the molecular formula C11H12N2O2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The compound is characterized by the presence of an ethyl group at the 7th position and a sulfonamide group at the 8th position of the quinoline ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Scientific Research Applications

7-Ethylquinoline-8-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it useful in the development of antimicrobial agents.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Target of Action

The primary target of 7-Ethylquinoline-8-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of nucleic acids like DNA or RNA .

Mode of Action

This compound: acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme. This prevents PABA from binding, thereby inhibiting the synthesis of folic acid .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, This compound disrupts the biochemical pathway that produces folic acid . Folic acid is necessary for the synthesis of nucleic acids, so its absence hinders the production of DNA and RNA. This, in turn, prevents bacterial cells from dividing and growing .

Pharmacokinetics

The pharmacokinetics of This compound Sulfonamides in general are known to be well-absorbed in the gastrointestinal tract and widely distributed throughout body tissues . They are primarily excreted unchanged in the urine .

Result of Action

The result of This compound ’s action is the inhibition of bacterial growth. By preventing the synthesis of folic acid, it disrupts DNA and RNA production, which are necessary for bacterial cell division and growth . This makes it an effective antibacterial agent .

Action Environment

The action of This compound can be influenced by various environmental factors. For instance, its efficacy can be affected by the presence of PABA in the environment, as PABA can outcompete the drug for binding sites on the enzyme . Additionally, the pH and temperature of the environment can impact the drug’s stability and effectiveness .

Safety and Hazards

The safety data sheet for EQS indicates that it may be harmful if swallowed and may cause an allergic skin reaction . It may also cause serious eye damage . Precautionary measures include avoiding breathing dust and washing skin thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethylquinoline-8-sulfonamide typically involves the sulfonation of 7-ethylquinoline. One common method includes the reaction of 7-ethylquinoline with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 7-Ethylquinoline-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups such as amines.

    Substitution: The ethyl and sulfonamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Comparison with Similar Compounds

    Quinoline: The parent compound, which lacks the ethyl and sulfonamide groups.

    Sulfonamides: A class of compounds known for their antibacterial properties, such as sulfadiazine and sulfamethoxazole.

    Ethylquinolines: Compounds with an ethyl group on the quinoline ring but lacking the sulfonamide group.

Uniqueness: 7-Ethylquinoline-8-sulfonamide is unique due to the combination of the ethyl and sulfonamide groups on the quinoline ring. This combination imparts specific chemical reactivity and biological activity that is not observed in other similar compounds.

Properties

IUPAC Name

7-ethylquinoline-8-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-2-8-5-6-9-4-3-7-13-10(9)11(8)16(12,14)15/h3-7H,2H2,1H3,(H2,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRSJVHJAMHORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C=CC=N2)C=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219379-24-3
Record name 7-ethylquinoline-8-sulfonamide
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